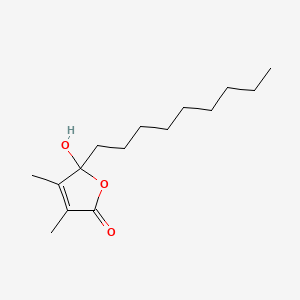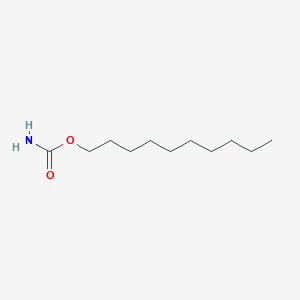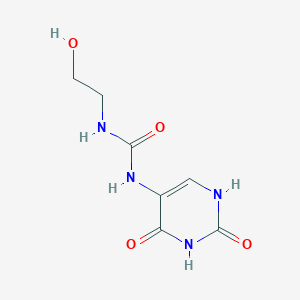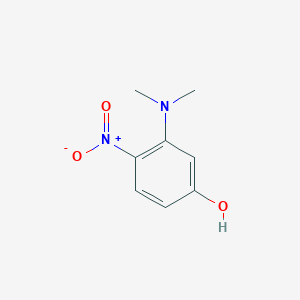![molecular formula C7H8N2O B14005516 2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)
2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cyclopentanone with an appropriate amine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the imidazole ring.
Applications De Recherche Scientifique
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure with a wide range of applications in medicinal chemistry.
Benzimidazole: Known for its pharmacological activities, including antiviral and anticancer properties.
Thiazole: Another heterocyclic compound with applications in drug discovery and material science.
Uniqueness
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-methyl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C7H8N2O/c1-4-8-5-2-3-6(10)7(5)9-4/h2-3H2,1H3,(H,8,9) |
Clé InChI |
VTKQDXSVXWYAAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)


![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B14005463.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)

![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)


![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)


